

# Pharmacological profile of BHV-7000 as a potassium channel opener

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Opakalim  |           |
| Cat. No.:            | B15590227 | Get Quote |

# Pharmacological Profile of BHV-7000: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

BHV-7000 is a novel, investigational small molecule that acts as a potent and selective positive allosteric modulator, or opener, of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.[1][2][3] These channels are critical regulators of neuronal excitability, and their activation leads to a hyperpolarizing M-current, which dampens repetitive firing and reduces the likelihood of seizure generation.[1][4] Developed by Biohaven Pharmaceuticals, BHV-7000 is being investigated for the treatment of epilepsy and other neurological disorders.[3][5] This technical guide provides a comprehensive overview of the pharmacological profile of BHV-7000, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

### **Mechanism of Action**

BHV-7000 exerts its therapeutic effects by selectively targeting the heteromeric Kv7.2/Kv7.3 potassium channels, which are predominantly expressed in the central nervous system.[1][4] By binding to a specific site on the channel complex, BHV-7000 facilitates channel opening, leading to an increase in potassium ion (K+) efflux. This outflow of positive ions hyperpolarizes







the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This stabilization of the resting membrane potential is the primary mechanism by which BHV-7000 is believed to exert its anti-seizure effects.[1][4]

A key differentiating feature of BHV-7000 is its high selectivity for Kv7.2/Kv7.3 channels with minimal activity at other ion channels, including a lack of significant modulation of GABA-A receptors.[1][3][6] This selectivity profile is anticipated to result in a favorable side-effect profile compared to less selective anti-seizure medications.[3]

## **Signaling Pathway**

The activation of Kv7.2/Kv7.3 channels by BHV-7000 initiates a signaling cascade that culminates in the reduction of neuronal hyperexcitability.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. characterization of bhv-7000: a novel kv7.2/7.3 activator for the treatment of seizures [aesnet.org]
- 2. Biohaven Presents New Data with BHV-7000 Once-Daily Extended-Release Formulation Demonstrating Excellent Safety Profile and Nonclinical Data Updates at American Epilepsy Society 2024 Annual Meeting [prnewswire.com]
- 3. Biohaven Presents Promising Data for new epilepsy drug BHV-7000 at AES 2023 [healthandpharma.net]
- 4. Targeting Kv7 Potassium Channels for Epilepsy PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. neurology.org [neurology.org]
- To cite this document: BenchChem. [Pharmacological profile of BHV-7000 as a potassium channel opener]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15590227#pharmacological-profile-of-bhv-7000-as-a-potassium-channel-opener]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com